molecular formula C11H10ClNO3 B13107351 Ethyl 4-chloro-3-hydroxy-1H-indole-2-carboxylate

Ethyl 4-chloro-3-hydroxy-1H-indole-2-carboxylate

Cat. No.: B13107351
M. Wt: 239.65 g/mol
InChI Key: DUNJQKSTFAJZEG-UHFFFAOYSA-N
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Description

Ethyl4-chloro-3-hydroxy-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl4-chloro-3-hydroxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method includes the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole ring .

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl4-chloro-3-hydroxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl4-chloro-3-hydroxy-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl4-chloro-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl4-chloro-3-hydroxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and hydroxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

ethyl 4-chloro-3-hydroxy-1H-indole-2-carboxylate

InChI

InChI=1S/C11H10ClNO3/c1-2-16-11(15)9-10(14)8-6(12)4-3-5-7(8)13-9/h3-5,13-14H,2H2,1H3

InChI Key

DUNJQKSTFAJZEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC=C2Cl)O

Origin of Product

United States

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